Distinct Aromatase Binding Site: Non-Competitive Mutual Inhibition with Androstenedione
16α-OH-A4 and androstenedione (AD) bind to separate, non-identical sites on human placental aromatase. In human placental microsomes, the Km for aromatization of 16α-OH-A4 (mean = 1.21 μmol/L) matched its Ki for inhibiting AD aromatization (1.10–1.20 μmol/L), while the Km for AD (mean = 0.26 μmol/L) matched its Ki for inhibiting 16α-OH-A4 aromatization (0.30–0.35 μmol/L). Lineweaver-Burk analysis characterized both inhibitions as non-competitive, confirming separate but interactive binding sites [1]. In a separate study, 16α-OH-A4 and its 16α-hydroxy steroid derivatives inhibited AD aromatization in a non-competitive manner, whereas AD-series steroids competitively inhibited their own aromatization—a reciprocal kinetic pattern that further corroborates distinct binding loci [2].
| Evidence Dimension | Aromatase binding site identity (Km for aromatization vs. Ki for mutual inhibition) |
|---|---|
| Target Compound Data | 16α-OH-A4: Km (aromatization) = 1.21 μmol/L; Ki (inhibition of AD aromatization) = 1.10–1.20 μmol/L |
| Comparator Or Baseline | Androstenedione (AD): Km (aromatization) = 0.26 μmol/L; Ki (inhibition of 16α-OH-A4 aromatization) = 0.30–0.35 μmol/L |
| Quantified Difference | Km(16α-OH-A4) / Km(AD) ≈ 4.7-fold higher; inhibition mode is non-competitive in both directions |
| Conditions | Human placental microsomes; [1β-³H]-labeled substrates; Lineweaver-Burk kinetic analysis |
Why This Matters
Procurement of 16α-OH-A4 is essential for any study requiring interrogation of the estriol-specific aromatase binding site, as AD cannot access or compete for this site in a manner representative of 16α-hydroxy substrate processing.
- [1] Purohit A, Oakey RE. Evidence for separate sites for aromatisation of androstenedione and 16α-hydroxyandrostenedione in human placental microsomes. J Steroid Biochem. 1989;33(3):439-448. PMID: 2779235. View Source
- [2] Numazawa M, Watari Y, Komatsu S, Yamashita K, Nagaoka M. Aromatization of androstenedione and 16alpha-hydroxyandrostenedione in human placental microsomes. Kinetic analysis of inhibition by the 19-oxygenated and 3-deoxy analogs. Steroids. 2008;73(12):1262-1269. PMID: 18611405. View Source
